(3,5,6-Trimethylpyrazin-2-yl)methanamine
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Overview
Description
(3,5,6-Trimethylpyrazin-2-yl)methanamine, also known as TMA, is a nitrogen-containing heterocyclic compound. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. TMA is a colorless to yellow liquid with a pungent odor.
Scientific Research Applications
Organic Synthesis:
(3,5,6-Trimethylpyrazin-2-yl)methanamine: serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules, including pharmaceuticals, agrochemicals, and fragrances .
Neuroprotective Effects:
In recent studies, a novel ligustrazine derivative derived from this compound, called (3,5,6-Trimethylpyrazin-2-yl)methyl(E)-3-(4-((3,5,6-trimethylpyrazin-2-yl)methoxy)phenyl)acrylate (T-CA) , demonstrated neuroprotective effects against CoCl2-induced neurotoxicity. These findings suggest potential therapeutic applications in neurodegenerative diseases .
Cytotoxicity Assessment:
Researchers have employed (3,5,6-Trimethylpyrazin-2-yl)methanamine in cytotoxicity assays. By measuring lactate dehydrogenase (LDH) release, they assess the compound’s impact on cell viability and toxicity .
Ligustrazine Derivatives:
The compound serves as an intermediate for synthesizing ligustrazine derivatives. These derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and cardiovascular effects. Researchers have explored various ligustrazine amide derivatives originating from (3,5,6-Trimethylpyrazin-2-yl)methanamine .
Mechanism of Action
Target of Action
The primary target of (3,5,6-Trimethylpyrazin-2-yl)methanamine is the nervous system . It has been found to have neuroprotective effects, which are crucial for effectively protecting the nervous system .
Mode of Action
(3,5,6-Trimethylpyrazin-2-yl)methanamine interacts with its targets by exhibiting protective effects against neurotoxicity in differentiated PC12 cells . This interaction results in promising neuroprotective activities, which are even more potent than ligustrazine .
Biochemical Pathways
It is known that the compound plays a role in the neuroprotection pathway, helping to protect nerve cells from damage .
Pharmacokinetics
It is known that ligustrazine, a related compound, has a rapid metabolism and short half-life
Result of Action
The molecular and cellular effects of (3,5,6-Trimethylpyrazin-2-yl)methanamine’s action include neuroprotection and vascular protection . These effects are important for effectively protecting the nervous system .
properties
IUPAC Name |
(3,5,6-trimethylpyrazin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)11-8(4-9)7(3)10-5/h4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIZKBRHBGPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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